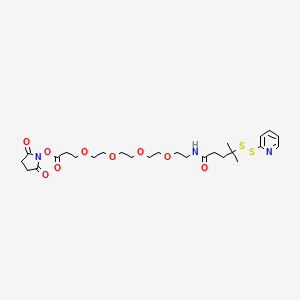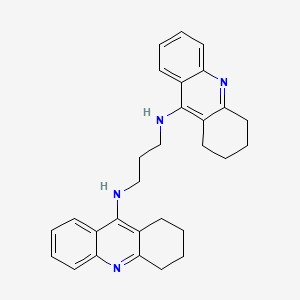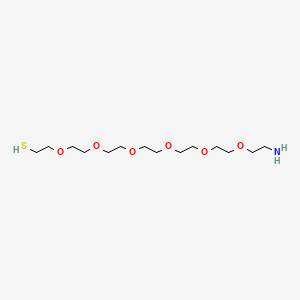
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenoxy group, an imidazole ring, and a dimethylbutanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring. This can be achieved by reacting the chlorophenoxy intermediate with an imidazole precursor under suitable conditions.
Dimethylbutanone Addition: The final step involves the addition of the dimethylbutanone moiety to the imidazole-chlorophenoxy intermediate. This step typically requires the use of a strong base and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-bromophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one: Similar structure with a bromine atom instead of chlorine.
1-(4-fluorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one: Similar structure with a fluorine atom instead of chlorine.
1-(4-methylphenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C15H17ClN2O2 |
|---|---|
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)12(14-17-8-9-18-14)20-11-6-4-10(16)5-7-11/h4-9,12H,1-3H3,(H,17,18) |
InChI-Schlüssel |
YFPFGHKWUKVEFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C1=NC=CN1)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


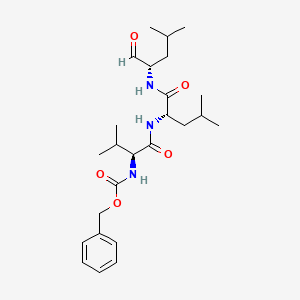
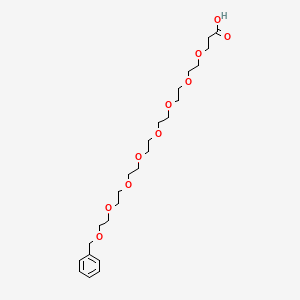
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
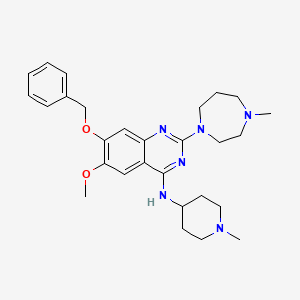

![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)
